(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone
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Overview
Description
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone is a versatile chemical entity that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound consists of a benzo[d]thiazole moiety, an azetidine ring, and a pyridine group, making it a complex and intriguing molecule for various fields of study.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Similar compounds have been found to interact with dna and strongly inhibit topoisomerase i .
Biochemical Pathways
Similar compounds have been found to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Result of Action
Similar compounds have been found to induce cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized via the reaction of an appropriate amine with an epoxide or through cyclization reactions involving haloalkanes.
Coupling Reactions: The final step involves coupling the benzo[d]thiazole and azetidine intermediates with a pyridine derivative using reagents such as palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the azetidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole moiety can lead to sulfoxides or sulfones, while reduction of the azetidine ring can yield secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or electronic components, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone
- Indole derivatives
- Imidazole containing compounds
Uniqueness
Compared to similar compounds, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone stands out due to its unique combination of structural features. The presence of the benzo[d]thiazole, azetidine, and pyridine moieties in a single molecule provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-15(11-5-7-17-8-6-11)19-9-12(10-19)21-16-18-13-3-1-2-4-14(13)22-16/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYWDSQWIZHMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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